molecular formula C17H26Cl2N6O3 B6303712 (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride CAS No. 276880-00-3

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride

Cat. No.: B6303712
CAS No.: 276880-00-3
M. Wt: 433.3 g/mol
InChI Key: VWCHOPJBXDMPGL-FORAGAHYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its intricate structure, which includes an indole ring and multiple amino groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

H-Trp-Arg-OH 2 HCl has been found to interact with PPARα, a nuclear receptor that regulates the transcription of genes involved in lipid and glucose metabolism . This dipeptide can induce PPARα transactivation in a dose-dependent manner .

Cellular Effects

In lipid-loaded hepatocytes, H-Trp-Arg-OH 2 HCl has been observed to reduce intracellular triglyceride accumulation . This is achieved by inducing cellular fatty acid uptake and the expression of PPARα response genes involved in fatty acid oxidation .

Molecular Mechanism

H-Trp-Arg-OH 2 HCl directly interacts with the PPARα ligand binding domain . This binding triggers conformational changes that allow the recruitment of a co-activator peptide, leading to the transactivation of PPARα .

Temporal Effects in Laboratory Settings

The effects of H-Trp-Arg-OH 2 HCl on PPARα activity and hepatic lipid accumulation have been observed in in vitro studies

Dosage Effects in Animal Models

While specific dosage effects of H-Trp-Arg-OH 2 HCl in animal models have not been detailed in the available literature, it’s known that PPARα agonists can ameliorate hepatic steatosis by enhancing mitochondrial fatty acid oxidation in rodent models .

Metabolic Pathways

H-Trp-Arg-OH 2 HCl’s interaction with PPARα suggests it may be involved in metabolic pathways related to fatty acid metabolism . PPARα regulates the transcription of genes involved in fatty acid-metabolizing enzymes and genes involved in fatty acid oxidation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The reaction conditions often require precise control of temperature, pH, and solvent choice to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce waste, and ensure consistent product quality. Advanced purification techniques such as chromatography and crystallization are employed to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes various chemical reactions, including:

    Oxidation: The indole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can target the amino groups, potentially converting them into other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-3-carboxylic acid derivatives, while reduction of amino groups can produce corresponding amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.

Biology

In biological research, the compound is studied for its potential interactions with proteins and enzymes. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for understanding biological processes.

Medicine

Medically, this compound is investigated for its potential therapeutic properties. Its interactions with biological targets may lead to the development of new drugs for treating various diseases.

Industry

In the industrial sector, the compound is used in the production of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for various applications, including as an intermediate in chemical synthesis.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A compound with a similar indole structure, commonly studied for its role in plant growth regulation.

    L-tryptophan: An amino acid with an indole ring, known for its importance in protein synthesis and as a precursor to serotonin.

    Arginine: An amino acid with a guanidino group, similar to the diaminomethylideneamino group in the compound.

Uniqueness

The uniqueness of (2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride lies in its combination of an indole ring and multiple amino groups. This structure allows for diverse chemical reactivity and biological interactions, making it a versatile compound for various applications.

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N6O3.2ClH/c18-12(8-10-9-22-13-5-2-1-4-11(10)13)15(24)23-14(16(25)26)6-3-7-21-17(19)20;;/h1-2,4-5,9,12,14,22H,3,6-8,18H2,(H,23,24)(H,25,26)(H4,19,20,21);2*1H/t12-,14-;;/m0../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWCHOPJBXDMPGL-FORAGAHYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26Cl2N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.